A Comprehensive Technical Guide to the Physicochemical Properties of N-(3-amino-5-bromophenyl)acetamide
A Comprehensive Technical Guide to the Physicochemical Properties of N-(3-amino-5-bromophenyl)acetamide
Abstract
N-(3-amino-5-bromophenyl)acetamide is a substituted acetanilide containing three key functional groups: an aromatic amine, an aryl bromide, and an acetamide. This unique combination makes it a valuable, yet under-documented, intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its core physicochemical properties. Due to the scarcity of direct experimental data for this specific molecule in public literature, this document establishes a robust framework by integrating theoretical calculations, structure-property relationship analysis, and data from its immediate structural precursors, N-(3-aminophenyl)acetamide and N-(3-bromophenyl)acetamide. We further provide detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, offering researchers and drug development professionals a comprehensive technical resource for handling and utilizing this compound.
Introduction and Chemical Identity
N-(3-amino-5-bromophenyl)acetamide belongs to a class of compounds that serve as versatile scaffolds in synthetic chemistry. The presence of a nucleophilic amino group, a synthetically malleable bromine atom, and a hydrolyzable amide linkage on a central phenyl ring allows for a diverse range of chemical transformations. Understanding its fundamental physicochemical properties is paramount for its effective use, from predicting its behavior in reaction media to designing potential formulation strategies for its derivatives.
1.1. Molecular Structure and Identification
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IUPAC Name: N-(3-amino-5-bromophenyl)acetamide
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Molecular Formula: C₈H₉BrN₂O
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Molecular Weight: 229.08 g/mol
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CAS Number: A unique CAS registry number for this specific compound is not readily found in major public databases, distinguishing it from its more common precursors.
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Canonical SMILES: CC(=O)NC1=CC(N)=CC(Br)=C1
The structure features a meta-substituted benzene ring where the acetamide and amino groups are positioned meta to each other, and the bromine atom is also meta to the acetamide. This arrangement governs the electronic and steric environment of each functional group, influencing the molecule's overall properties.
Core Physicochemical Properties: Data and Analysis
The following table summarizes the key physicochemical properties of N-(3-amino-5-bromophenyl)acetamide. Values are either calculated or estimated based on structural analysis and comparison with analogs.
| Property | Value / Description | Comments & Rationale |
| Molecular Weight | 229.08 g/mol | Calculated from the molecular formula C₈H₉BrN₂O. |
| Physical State | Expected to be a solid at room temperature. | Based on the properties of its analogs, N-(3-aminophenyl)acetamide (solid) and N-(3-bromophenyl)acetamide (solid)[1][2]. |
| Melting Point | Estimated: 90-110 °C | This is an educated estimate. N-(3-aminophenyl)acetamide melts around 70-88°C, while the para-isomer of bromoacetanilide melts at 168°C[2][3][4]. The presence of both polar groups (amino, amide) capable of hydrogen bonding suggests a moderately high melting point. |
| Solubility | Water: Sparingly soluble. Organic Solvents: Soluble in polar organic solvents (e.g., DMSO, Ethanol, Acetone). | The aromatic ring and bromine atom impart hydrophobicity, while the amino and amide groups contribute polarity and hydrogen bonding capability, leading to limited aqueous solubility but good solubility in polar organic solvents[1]. |
| pKa | pKa₁ (Ammonium ion): ~3.5-4.5 pKa₂ (Amide N-H): ~16-17 | The primary aromatic amine is basic. Its pKa is estimated based on 3-bromoaniline (pKa ~3.6). The amide proton is generally non-acidic under normal aqueous conditions. |
| LogP (Octanol/Water) | Calculated XLogP3: ~1.8-2.5 | This value suggests moderate lipophilicity. For comparison, the XLogP3 for N-(3-bromophenyl)acetamide is 2.3[5]. The addition of a polar amino group would be expected to lower this value slightly. |
Experimental Determination Protocols
To empower researchers with the ability to validate and expand upon the estimated properties, this section details standardized, reliable protocols for key physicochemical measurements. The rationale behind critical steps is explained to ensure robust and reproducible results.
Melting Point Determination via the Capillary Method
The melting point provides a quick, reliable indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Methodology Rationale: The capillary method ensures uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature[6].
Step-by-Step Protocol:
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Sample Preparation: Place a small amount of the dry N-(3-amino-5-bromophenyl)acetamide powder on a watch glass. If the crystals are large, gently pulverize them to a fine powder.
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Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom[6][7]. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt device)[6][7].
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Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range[8][7]. Allow the apparatus to cool.
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Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step[6]. Then, decrease the heating rate to 1-2°C per minute.
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Data Recording: Record two temperatures:
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T₁: The temperature at which the first droplet of liquid appears.
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T₂: The temperature at which the last solid crystal melts.
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Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for drug delivery and reaction chemistry[9][10].
Methodology Rationale: This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution by allowing sufficient time for dissolution at a controlled temperature. Subsequent quantification by a sensitive analytical technique like HPLC provides high accuracy[9].
Step-by-Step Protocol:
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Preparation: Add an excess amount of solid N-(3-amino-5-bromophenyl)acetamide to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Place the vial in an incubator shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached[9].
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Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.
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Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles[9].
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Quantification:
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Prepare a series of standard solutions of the compound with known concentrations.
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Generate a calibration curve by analyzing the standard solutions using a validated analytical method (HPLC-UV is common).
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Analyze the filtered sample (diluting if necessary) and use the calibration curve to determine its concentration.
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Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Shake-Flask Solubility.
pKa Determination via Potentiometric Titration
The pKa value quantifies the acidity or basicity of a molecule and is fundamental to predicting its ionization state at a given pH, which impacts solubility, absorption, and receptor binding.
Methodology Rationale: Potentiometric titration is a direct and reliable method for determining pKa. By adding a strong acid or base titrant, the ionization state of the analyte is changed, and the resulting change in pH is monitored. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve[11][12].
Step-by-Step Protocol:
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Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0)[11].
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Sample Preparation: Accurately weigh and dissolve a sample of N-(3-amino-5-bromophenyl)acetamide in a suitable solvent (e.g., water with a co-solvent like methanol if needed for solubility). A constant ionic strength should be maintained using a background electrolyte like KCl[11].
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Titration:
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To determine the pKa of the basic amino group, the solution can be made acidic (e.g., to pH 2) with a standard HCl solution.
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Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
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After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH[11].
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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Determine the equivalence point (the point of steepest slope) from the curve or its first derivative.
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The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).
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Reporting: Report the pKa value at the specified temperature and ionic strength.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Profile
While direct experimental spectra are not widely published, the expected spectroscopic characteristics can be inferred from the molecular structure.
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¹H NMR: Expect signals for the acetyl methyl group (singlet, ~2.1 ppm), the amide proton (broad singlet, ~8-10 ppm), the amine protons (broad singlet, ~4-5 ppm), and three distinct aromatic protons in the 7-8 ppm region, each showing meta-coupling.
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¹³C NMR: Expect signals for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six unique aromatic carbon signals, including two C-Br and C-N signals with characteristic chemical shifts.
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IR Spectroscopy: Key peaks would include N-H stretching for the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide (~1670 cm⁻¹), and C-N and C-Br stretches in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Conclusion
N-(3-amino-5-bromophenyl)acetamide is a compound of significant synthetic potential. This guide has established its foundational physicochemical profile through a combination of calculated data, structure-property analysis, and comparison with known analogs. The provided experimental protocols offer a clear and reliable pathway for researchers to determine its properties with high fidelity. A thorough understanding of its melting point, solubility, and pKa is essential for any scientist aiming to utilize this versatile intermediate in reaction optimization, purification, and the rational design of novel chemical entities.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of Alberta. (n.d.). Melting point determination.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.
- University of the West Indies. (2013, April 15). Experiment 1 - Melting Points.
- SSERC. (n.d.). Melting point determination.
- Scribd. (n.d.). Melting and Boiling Point Procedures.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- CymitQuimica. (n.d.). CAS 621-38-5: N-(3-Bromophenyl)acetamide.
- PubChem. (n.d.). N-(3-Bromophenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST WebBook.
- DrugFuture. (n.d.). p-Bromoacetanilide.
- ECHEMI. (n.d.). N-(3-Aminophenyl)acetamide.
- ChemicalBook. (2026, January 25). N1-(3-Aminophenyl)acetamide.
Sources
- 1. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. p-Bromoacetanilide [drugfuture.com]
- 4. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 5. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
